4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-2-23-15-9-5-4-8-13(15)16(20)19-14(17(21)22)12-24-18(19)10-6-3-7-11-18/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCJBMXRBTOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Amide Intermediate
| Catalyst | Oxidant | Yield |
|---|---|---|
| Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | 72% |
| Rh₂(OAc)₄ | PhI(OAc)₂ | 75% |
Manganese, iron, or zinc catalysts show no activity. The copper-based system is preferred for cost and environmental considerations.
Functionalization to Introduce the Carboxylic Acid Group
The 3-keto group in 10a is oxidized to a carboxylic acid. While direct oxidation of ketones to carboxylic acids is challenging, alternative routes involve hydrolyzing ester-protected intermediates. For example, using ethyl glycolate instead of glycolic acid in the initial amidation step introduces an ester group at position 3, which is hydrolyzed under basic conditions:
Hydrolysis Conditions :
Preparation of 2-Ethoxybenzoyl Chloride
2-Ethoxybenzoyl chloride is synthesized from 2-ethoxybenzoic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Thionyl Chloride Method
Procedure :
-
2-Ethoxybenzoic acid (10.0 g, 60.2 mmol) is refluxed with excess SOCl₂ (20 mL) for 40 minutes.
-
Excess SOCl₂ is evaporated, and the residue is dissolved in dichloromethane.
Key Data :
Oxalyl Chloride Method
Procedure :
-
2-Ethoxybenzoic acid (0.75 g, 4.5 mmol) is treated with oxalyl chloride (0.44 mL, 4.9 mmol) in dichloromethane at 0°C.
Advantages :
Acylation of the Spirocyclic Amine
The secondary amine in 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid reacts with 2-ethoxybenzoyl chloride to form the target compound.
Reaction Protocol
-
The spirocyclic amine (7.0 g, 56.8 mmol) is dissolved in THF (80 mL) with triethylamine (8.5 mL, 61.0 mmol).
-
2-Ethoxybenzoyl chloride (prepared via Section 2) in dichloromethane is added dropwise at 0°C.
-
The mixture is stirred for 1 hour, washed with water, and purified via silica gel chromatography.
Conditions :
Purification and Characterization
The crude product is purified using:
-
Column Chromatography : Dichloromethane/hexane (1:2)
-
Recrystallization : Dichloromethane/hexane (1:5)
Analytical Data :
Alternative Synthetic Routes and Optimization
One-Pot Spirocyclization-Acylation
Combining spirocyclization and acylation in a single reactor reduces intermediate isolation steps. Preliminary studies show:
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit anticancer properties. A study focused on spirocyclic compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : A recent investigation evaluated the efficacy of a derivative of this compound against breast cancer cells, showing a significant reduction in cell viability and increased apoptosis markers compared to control groups.
2. Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell membranes, making it effective against a range of bacterial strains.
Case Study : In vitro studies demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
| Property | Value |
|---|---|
| Tensile Strength | Increased by 30% |
| Thermal Stability | Decomposition temp ↑ by 50°C |
2. Photoinitiators in UV-Curable Coatings
This compound can act as a photoinitiator in UV-curable coatings, which are widely used in the automotive and electronics industries due to their rapid curing times and excellent adhesion properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Biological Activity :
- Chlorinated analogs (e.g., 3,5-dichloro derivative) exhibit enhanced stability and bioactivity, likely due to increased lipophilicity and electron-withdrawing effects .
- The 2,4-difluoro derivative shows promise in pesticide formulations, leveraging fluorine’s electronegativity to improve binding affinity .
- The dichloroacetyl derivative (AD-67/MON 4660) is a commercial safener that mitigates herbicide toxicity in maize .
Synthetic Routes :
- Most analogs are synthesized via N-alkylation of the spirocyclic core followed by benzoylation or acyl substitution . Copper-catalyzed cyclization is critical for forming the 1-oxa-4-azaspiro[4.5]decane scaffold .
Industrial Applications :
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Target Compound | Ethoxy group enhances solubility; potential for dual bioactivity | Limited explicit pharmacological data |
| 4-(2,4-Difluorobenzoyl) analog | High binding affinity; agrochemical relevance | Higher toxicity risk due to fluorine substituents |
| 4-(Dichloroacetyl) analog (AD-67/MON 4660) | Proven safener with regulatory approval | Narrow application scope (maize-specific) |
| 4-(4-Methylbenzoyl) analog | Improved pharmacokinetics (lower polarity) | Reduced bioactivity in enzyme inhibition assays |
Biological Activity
4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound, with a molecular formula of C19H25NO5 and a molecular weight of 347.41 g/mol, has garnered interest for its potential applications in medicinal chemistry and organic synthesis. However, research on its biological activity remains limited.
Structural Characteristics
The compound features an ethoxybenzoyl group attached to a spirocyclic framework that includes both oxa and azaspiro moieties. This unique combination may confer distinct chemical properties that could be explored for various biological applications.
Biological Activity Overview
Currently, there is a notable absence of extensive scientific literature specifically detailing the biological activity of this compound. While there are no direct studies available on its mechanism of action or biological interactions, compounds with similar structural characteristics have been investigated for various pharmacological activities, particularly in the realm of anticancer research.
Potential Mechanisms and Related Compounds
The lack of specific studies on this compound does not preclude the possibility that it may exhibit biological activity similar to other spirocyclic compounds. Compounds with spirocyclic frameworks often participate in nucleophilic substitutions and electrophilic aromatic substitutions due to their functional groups. The presence of the carboxylic acid group suggests potential reactivity in esterification and amidation reactions, which could be relevant in drug development contexts.
Comparative Analysis of Similar Compounds
Research on structurally related compounds can provide insights into the potential biological activity of this compound. The following table summarizes some comparable compounds and their reported activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | C18H23NO5 | Lacks ethoxy group but retains spirocyclic structure | Investigated for anticancer properties |
| 8-Methyl-1-oxa-4-azaspiro[4.5]decane | C15H21NO3 | Simplified structure without carboxylic acid | Moderate inhibition against cancer cell lines |
| 1-Oxa-[3.3]spirodecane derivatives | Varied | Similar spirocyclic nature but different functional groups | Various pharmacological activities reported |
Case Studies and Research Findings
While specific studies on this compound are lacking, related research has shown promising results for compounds within the same structural family:
- Anticancer Activity : A study on new derivatives of 1-thia-4-azaspiro[4.5]decane demonstrated moderate to high inhibition against various cancer cell lines (HepG2, PC-3, HCT116) . This suggests that similar compounds may also exhibit anticancer properties.
- Synthetic Methodologies : Research into the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives indicates that these compounds can undergo transformations leading to biologically relevant scaffolds . This emphasizes the synthetic versatility of spirocyclic structures.
Q & A
Q. What are the established synthetic routes for 4-(2-Ethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including benzoylation of spirocyclic intermediates and carboxylation. Key steps include:
- Benzoyl precursor coupling : Reacting 2-ethoxybenzoyl chloride with a spirocyclic amine under anhydrous conditions (e.g., THF, 0–5°C) .
- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H₂O . Optimization focuses on solvent choice (polar aprotic solvents improve yield), temperature control (prevents side reactions), and protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR identify spirocyclic connectivity and substituent positions. For example, the ethoxy group’s methylene protons appear as a quartet at δ ~4.0 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₁NO₅: 332.1497) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What in vitro biological activity screening strategies are recommended for this compound?
Prioritize assays relevant to spirocyclic compounds’ known roles:
- Enzyme inhibition : Test against lipid metabolism enzymes (e.g., phospholipase A₂) using fluorogenic substrates .
- Cellular assays : Evaluate anti-inflammatory potential via TNF-α/IL-6 suppression in macrophage models .
- Dose-response curves : Use IC₅₀ calculations to determine potency .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity and metabolic stability?
- Molecular docking : Simulate binding to target enzymes (e.g., COX-2) using AutoDock Vina to identify favorable substituent modifications .
- ADMET prediction : Tools like SwissADME predict metabolic hotspots (e.g., ethoxy group’s susceptibility to CYP450 oxidation) .
- Quantum mechanical calculations : Assess spirocyclic ring strain and its impact on conformational stability .
Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?
- Reaction monitoring : Use in-situ FTIR to detect unexpected intermediates (e.g., acylated byproducts) .
- Isotopic labeling : O-labeling of the carbonyl group clarifies hydrolysis mechanisms under basic conditions .
- Theoretical validation : Compare experimental reaction barriers with DFT-calculated energy profiles to identify rate-limiting steps .
Q. How can synthetic byproducts be characterized and minimized?
- LC-MS/MS : Identify minor impurities (e.g., N-benzoylated side products) via fragmentation patterns .
- Design of Experiments (DoE) : Apply factorial design to optimize reagent stoichiometry and reduce diastereomer formation .
- Chromatographic purification : Use preparative HPLC with a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Plasma stability : Evaluate half-life in human plasma using LC-MS quantification .
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
